![molecular formula C11H9Cl2N3OS B285634 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine](/img/structure/B285634.png)
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine, also known as DCSO, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. DCSO is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine is not fully understood. However, studies have suggested that 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has also been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest. 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In animal studies, 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has been shown to exhibit antitumor activity and reduce the size of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine in lab experiments is its broad range of biological activities, which makes it a promising candidate for the development of new therapies. Additionally, 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine in lab experiments is its potential toxicity, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine. One area of interest is the development of 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine-based therapies for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine and its potential toxicity. Finally, the development of more efficient synthesis methods for 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine may help to increase its availability for research purposes.
Conclusion:
In conclusion, 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine is a promising compound with a broad range of biological activities. Its potential therapeutic applications in the treatment of cancer and viral infections make it an attractive candidate for further research. While there are still limitations to its use in lab experiments, the development of more efficient synthesis methods and further studies on its mechanism of action may help to overcome these limitations.
Méthodes De Synthèse
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,2-dichlorocyclopropylmethanethiol with 5-amino-3-methyl-1,2,4-oxadiazole-2-carboxylic acid, followed by cyclization with pyridine-2-carboxylic acid and subsequent deprotection to yield 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine.
Applications De Recherche Scientifique
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has been shown to exhibit promising activity against a range of diseases, including cancer and viral infections. In vitro studies have demonstrated that 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has been shown to have antiviral activity against a range of viruses, including hepatitis B and C, HIV, and influenza.
Propriétés
Formule moléculaire |
C11H9Cl2N3OS |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9Cl2N3OS/c12-11(13)5-8(11)6-18-10-16-15-9(17-10)7-1-3-14-4-2-7/h1-4,8H,5-6H2 |
Clé InChI |
JOJBOSNOBUFLIB-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 |
SMILES canonique |
C1C(C1(Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 |
Solubilité |
27.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)
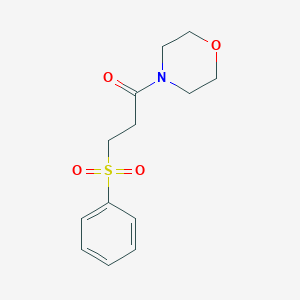
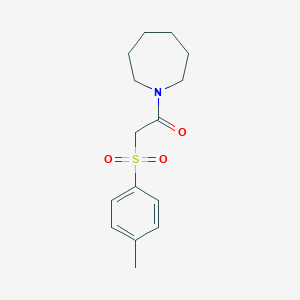
![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)
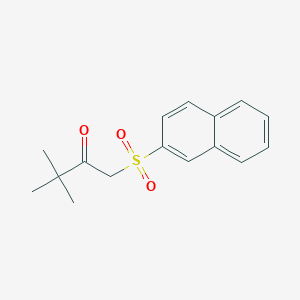
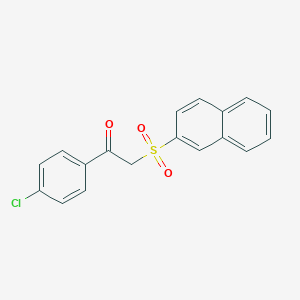
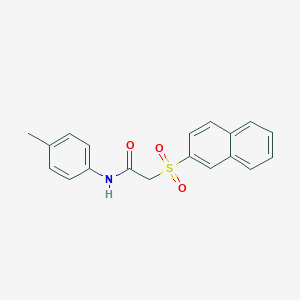

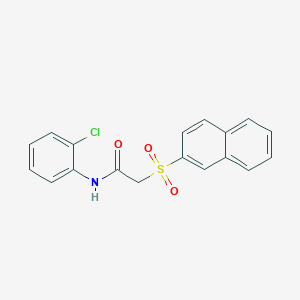

![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)